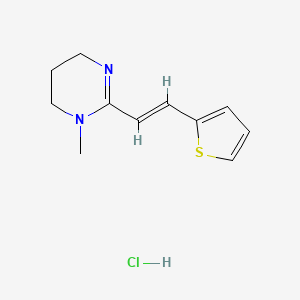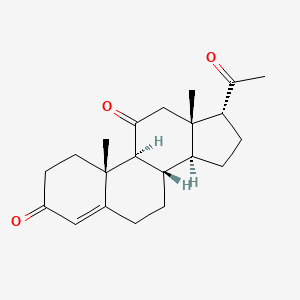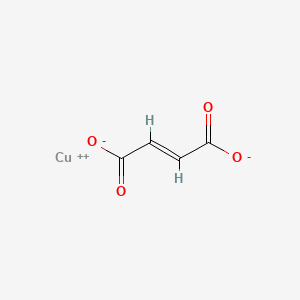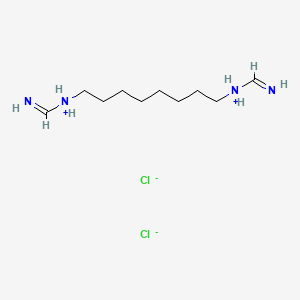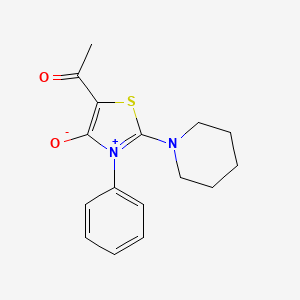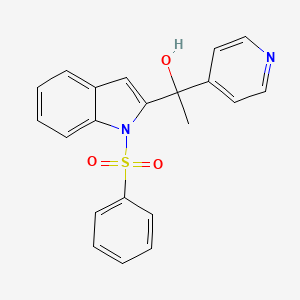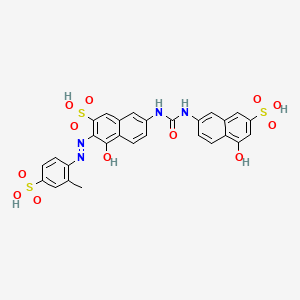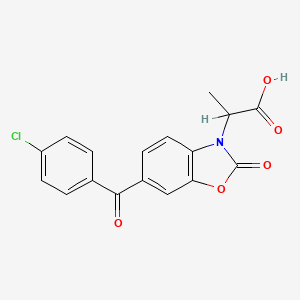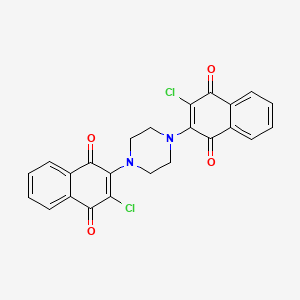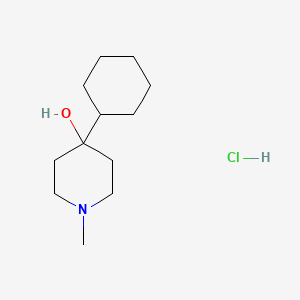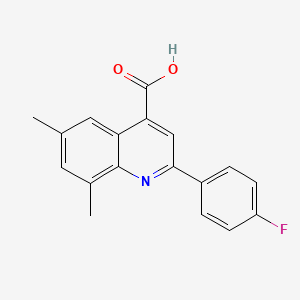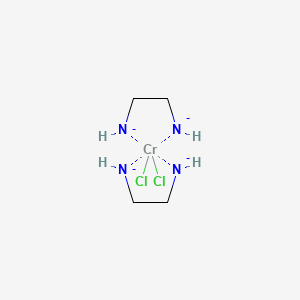
Chromium dl-dichloro(ethylenediamine) chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromium dl-dichloro(ethylenediamine) chloride is a coordination complex that features chromium as the central metal atom, coordinated with ethylenediamine and chloride ligands. This compound is known for its interesting geometrical isomerism and its applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of chromium dl-dichloro(ethylenediamine) chloride typically involves the reaction of chromium(III) chloride with ethylenediamine in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination complex. The process involves the following steps:
- Dissolve chromium(III) chloride in water.
- Add ethylenediamine to the solution.
- Heat the mixture to facilitate the reaction.
- Allow the solution to cool and crystallize the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions for higher yield and purity. The use of automated reactors and precise control of temperature and pH are common practices to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
Chromium dl-dichloro(ethylenediamine) chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of chromium.
Reduction: It can be reduced to lower oxidation states.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Ligand exchange reactions with other amines or chloride sources.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state chromium complexes, while substitution reactions may result in different coordination complexes with new ligands.
Applications De Recherche Scientifique
Chromium dl-dichloro(ethylenediamine) chloride has several applications in scientific research:
Chemistry: Used as a model compound to study coordination chemistry and geometrical isomerism.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in catalysis and material science for its unique chemical properties.
Mécanisme D'action
The mechanism by which chromium dl-dichloro(ethylenediamine) chloride exerts its effects involves the coordination of the chromium center with ligands, which influences its reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other chemical or biological entities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichlorobis(ethylenediamine)cobalt(III) chloride: Similar coordination complex with cobalt as the central metal.
Tetraaquadichlorochromium(III) ion: Another chromium coordination complex with different ligands.
Uniqueness
Chromium dl-dichloro(ethylenediamine) chloride is unique due to its specific ligand arrangement and the resulting geometrical isomerism. This uniqueness makes it a valuable compound for studying coordination chemistry and exploring its various applications in research and industry.
Propriétés
Numéro CAS |
14240-29-0 |
|---|---|
Formule moléculaire |
C4H12Cl2CrN4-4 |
Poids moléculaire |
239.06 g/mol |
Nom IUPAC |
2-azanidylethylazanide;dichlorochromium |
InChI |
InChI=1S/2C2H6N2.2ClH.Cr/c2*3-1-2-4;;;/h2*3-4H,1-2H2;2*1H;/q2*-2;;;+2/p-2 |
Clé InChI |
ZBWUGWKRABIXFL-UHFFFAOYSA-L |
SMILES canonique |
C(C[NH-])[NH-].C(C[NH-])[NH-].Cl[Cr]Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


